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molecular formula C9H6ClN B135129 8-Chloroisoquinoline CAS No. 34784-07-1

8-Chloroisoquinoline

Cat. No. B135129
M. Wt: 163.6 g/mol
InChI Key: OXAMVYYZTULFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842703B2

Procedure details

To a solution of 8-chloroisoquinoline (1 mmol) in concentrated sulfuric acid at 0° C. was added potassium nitrate (1.1 mmol). The reaction mixture was warmed to room temperature and stirred at room temperature for 5 hours. The reaction mixture was basified Solid precipitated was column purified to afford a pale yellow solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC=1C=CC=C2C=CN=CC12
Name
potassium nitrate
Quantity
1.1 mmol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC=1C=CC(=C2C=CN=CC12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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